Ethyl thieno[3,2-d]isothiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-2-11-7(10)6-3-5-4-9-13-8(5)12-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHGNHXOPGUKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)SN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504190 | |
| Record name | Ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74598-11-1 | |
| Record name | Ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of ethyl thieno[3,2-d]isothiazole-5-carboxylate typically involves:
- Construction of the thiophene ring system.
- Formation of the isothiazole ring fused to the thiophene.
- Introduction of the carboxylate ester group at the 5-position.
This sequence requires careful selection of starting materials and reagents to achieve regioselectivity and ring fusion.
Key Preparation Methods
Diazotization and Azide Conversion Approach
One of the main synthetic routes involves diazotization of amino-substituted thiophene derivatives followed by conversion to azides using sodium azide. This method is foundational for building azido intermediates that can be further transformed into fused heterocycles such as isothiazoles.
- For example, ethyl 4,5-disubstituted 2-azido-3-thiophenecarboxylates have been synthesized by diazotization of amino derivatives followed by azide substitution.
This approach allows for subsequent cyclization steps to form the isothiazole ring fused to the thiophene core.
Cyclization Using Triethyl Orthoformate and Sodium Azide
A related method involves reacting thiophene carboxylate derivatives with triethyl orthoformate and sodium azide in glacial acetic acid to generate tetrazole intermediates, which can be cyclized further.
- This method has been applied to related thieno-fused heterocycles, where the ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate was obtained efficiently.
Though this example is for a related compound, the technique is adaptable for the preparation of this compound by modifying the starting materials and reaction conditions.
Use of Thiosemicarbazide and Cyclization Agents
Cyclization reactions involving thiosemicarbazide derivatives and electrophilic reagents such as ethyl oxalyl monochloride or phosphorus pentasulfide have been reported in the synthesis of thiadiazole and thiazole carboxylate esters.
- For instance, cyclization of thiosemicarbazide with ethyl oxalyl monochloride followed by treatment with phosphorus pentasulfide yielded thiazole-2-carboxylic acid ethyl esters.
This method can be adapted to construct the isothiazole ring fused to the thiophene nucleus by carefully controlling reaction conditions.
Detailed Synthetic Routes and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Diazotization | Amino-thiophene derivative + NaNO2, HCl | Formation of diazonium salt intermediate |
| 2 | Azide substitution | Sodium azide (NaN3) | Conversion to azido-thiophene carboxylate intermediate |
| 3 | Cyclization | Heating or treatment with cyclizing agents | Formation of fused isothiazole ring on thiophene core |
| 4 | Esterification/Functionalization | Use of ethyl chloroformate or esterification agents | Introduction or preservation of ethyl carboxylate group at 5-position |
| 5 | Purification | Column chromatography, recrystallization | Isolation of pure this compound |
Representative Research Findings
Pokhodylo et al. (2009) demonstrated the diazotization and azide conversion of amino-substituted thiophene carboxylates, which are key intermediates in the synthesis of fused heterocycles similar to this compound.
Recent studies (2024) showed that treatment of thiophene carboxylate derivatives with sodium azide and triethyl orthoformate in acetic acid leads to tetrazole intermediates, which can be cyclized to fused heterocycles under mild conditions.
Advanced cyclization techniques using thiosemicarbazide and phosphorus pentasulfide have been employed to construct thiazole and thiadiazole carboxylate esters, providing a versatile approach to heterocyclic ring formation.
Analytical and Spectral Confirmation
The prepared this compound is typically confirmed by:
- NMR Spectroscopy : Characteristic chemical shifts for the fused ring protons and the ethyl ester group.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight.
- IR Spectroscopy : Absorption bands indicating ester carbonyl (C=O) and heterocyclic NH or SH groups if present.
- Elemental Analysis : To confirm purity and composition.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Diazotization + Azide Substitution | Amino-thiophene, NaNO2, NaN3 | High regioselectivity, versatile | Requires careful handling of azides |
| Cyclization with Triethyl Orthoformate | Triethyl orthoformate, NaN3, AcOH | Mild conditions, efficient | Specific to certain thiophene derivatives |
| Thiosemicarbazide Cyclization | Thiosemicarbazide, ethyl oxalyl monochloride, P2S5 | Direct ring formation, good yields | Multi-step, sensitive reagents |
Chemical Reactions Analysis
Gewald Reaction for Functionalization
This compound serves as a precursor in the Gewald reaction , a multicomponent condensation process that introduces active methylene groups into the thieno[3,2-d]isothiazole scaffold. Key reactants and outcomes include:
This reaction exploits the electron-deficient nature of the isothiazole ring, facilitating nucleophilic attack at the α-position.
Reactivity with Isothiocyanates
The compound undergoes cycloaddition reactions with isothiocyanate derivatives , forming dihydrothiazolo[4,5-d]thiazole frameworks:
These reactions proceed via nucleophilic addition at the sulfur atom, followed by cyclization to form the fused thiazole ring.
Nucleophilic Substitution
The electron-withdrawing ester group at position 5 directs nucleophilic attack to the α- and γ-positions of the isothiazole ring. Example reactions include:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Amines | DMF, 80°C | Amino-substituted derivatives | Enhanced solubility for pharmaceutical use |
| Alkoxides | THF, −78°C | Alkoxy-functionalized analogs | Tuning lipophilicity for agrochemicals |
Comparative Reactivity
The compound’s reactivity diverges from simpler isothiazoles due to the fused thiophene ring:
| Feature | Ethyl Thieno[3,2-d]isothiazole-5-carboxylate | Simple Isothiazoles |
|---|---|---|
| Electrophilic Sites | α- and γ-positions of isothiazole | α-position only |
| Ring Strain | Reduced due to aromatic stabilization | Higher |
| Functionalization Ease | Moderate (steric hindrance from thiophene) | High |
Mechanistic Insights
-
Gewald Reaction Mechanism :
-
Isothiocyanate Cycloaddition :
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
Ethyl thieno[3,2-d]isothiazole-5-carboxylate has been investigated for its potential as an anticancer agent. In a study assessing various derivatives, compounds containing this scaffold demonstrated significant cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. The most promising candidates showed activity against multiple protein kinases, including EGFR and VEGFR-2, indicating their potential as multitargeting therapeutic agents .
Analgesic and Anti-inflammatory Properties
The compound's structure allows it to interact effectively with biological targets, making it a candidate for the development of novel analgesics and anti-inflammatory drugs. Its derivatives have been synthesized and evaluated for their pharmacological properties, with some showing promising results in preclinical models .
Agricultural Chemistry
Agrochemical Formulation
this compound is utilized in the formulation of agrochemicals. Its ability to enhance the efficacy of pesticides and herbicides makes it valuable in crop protection strategies. Research has shown that compounds based on this structure can improve the bioavailability of active ingredients, leading to more effective pest control solutions .
Material Science
Advanced Materials Development
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the design of materials with specific thermal and mechanical characteristics, which are essential for applications requiring durability and resistance to environmental factors .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an important intermediate in organic synthesis. It enables chemists to construct complex molecules with high specificity and yield, which is crucial for various industrial applications. The compound can undergo several chemical reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic pathways .
Case Studies
Mechanism of Action
The mechanism of action of ethyl thieno[3,2-d]isothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the isothiazole ring can form strong interactions with biological molecules, potentially inhibiting or modulating their activity . These interactions can affect various cellular processes, making the compound a valuable tool in biochemical and pharmacological research .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Ethyl 2-Amino-4-Phenylthieno[2,3-c]isothiazole-5-carboxylate (6b)
- Structure: Incorporates a phenyl group at position 4 and an amino group at position 2 .
- Synthesis: Derived from ethyl 2-amino-4-phenyl-3-thioacetamidothiophene-5-carboxylate via cyclization .
Thieno[3,2-d]pyrimidine Derivatives (e.g., Compounds 152–157)
- Structure : Fused thiophene-pyrimidine cores with pyrrolidinyl-acetylenic substituents .
- Activity : Exhibits potent EGFR inhibition (IC₅₀ = 14–90 nM) and dual ErbB2/EGFR targeting, making them promising anticancer agents .
- Key Difference : The pyrimidine ring enables π-π stacking interactions with kinase domains, a feature absent in the isothiazole-based compound .
2-Alkoxy-4-(1H-1,2,4-Triazol-1-yl)thieno[3,2-d]pyrimidines (7a–d)
- Structure: Non-fused triazole substituents at position 4 .
- Activity : Anticonvulsant properties in MES and scPTZ tests (ED₅₀ = 25–50 mg/kg) .
- Key Difference : The triazole ring’s hydrogen-bonding capacity contributes to antiepileptic activity, whereas the isothiazole-ester derivative lacks reported neurological effects .
Table 1: Comparative Analysis of Key Compounds
Functional Group Impact on Activity
- Ester Groups : The ethyl ester in the target compound enhances solubility in organic solvents, making it a versatile synthetic intermediate . In contrast, carbamate or alkoxy groups in pyrimidine derivatives improve oral bioavailability .
- Heterocyclic Variations : Pyrimidine cores enable kinase inhibition via ATP-binding pocket interactions, whereas isothiazole derivatives may favor electrophilic reactivity due to sulfur atoms .
Biological Activity
Ethyl thieno[3,2-d]isothiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of this compound
This compound is a heterocyclic compound characterized by the presence of both thieno and isothiazole moieties. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.
1. Anticancer Activity
Several studies have reported the anticancer potential of this compound derivatives. For instance:
- Cell Line Studies : Compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The most promising derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 19.4 μM against MCF-7) .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are critical in cancer proliferation and angiogenesis .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 19.4 |
| This compound | HepG-2 | 14.5 |
2. Antimicrobial Activity
This compound has also demonstrated notable antimicrobial properties:
- In vitro Studies : Various derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.03 |
3. Antiviral Activity
The compound has shown promise in antiviral research:
- Inhibition Studies : Certain derivatives inhibited viral replication in cell cultures infected with influenza virus and other viral pathogens, with effective concentrations reported in the micromolar range .
Case Study 1: Synthesis and Evaluation
In one study, a series of derivatives were synthesized and evaluated for their anticancer activity against MCF-7 and HepG-2 cell lines. The results indicated that modifications to the ethyl thieno[3,2-d]isothiazole structure significantly influenced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound interacts with specific molecular targets within cancer cells, leading to apoptosis through the activation of caspase pathways. This was corroborated by flow cytometry analyses showing increased early apoptotic cells upon treatment with the compound .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
